molecular formula C8H5ClN2O3 B7469508 2-(4-Chloro-2-nitrophenoxy)acetonitrile

2-(4-Chloro-2-nitrophenoxy)acetonitrile

Cat. No.: B7469508
M. Wt: 212.59 g/mol
InChI Key: YHBMCYBYGKSJPH-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-nitrophenoxy)acetonitrile is an organic compound with the molecular formula C8H5ClN2O3 It is a derivative of acetonitrile, where the hydrogen atom is replaced by a 4-chloro-2-nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-nitrophenoxy)acetonitrile typically involves the reaction of 4-chloro-2-nitrophenol with chloroacetonitrile in the presence of a base. The reaction conditions often include:

    Solvent: Commonly used solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are frequently used bases.

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-nitrophenoxy)acetonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4).

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in ethanol.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxyacetonitriles.

    Reduction: Formation of 2-(4-chloro-2-aminophenoxy)acetonitrile.

    Hydrolysis: Formation of 2-(4-chloro-2-nitrophenoxy)acetic acid or its amide derivative.

Scientific Research Applications

2-(4-Chloro-2-nitrophenoxy)acetonitrile has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicinal Chemistry: It is explored as a building block for the synthesis of bioactive molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-nitrophenoxy)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-2-nitrophenoxy)acetonitrile
  • 2-(4-Methoxyphenoxy)acetonitrile
  • 2-(2-Nitrophenoxy)acetonitrile
  • 2-(4-Difluoromethoxyphenyl)acetonitrile

Uniqueness

2-(4-Chloro-2-nitrophenoxy)acetonitrile is unique due to the presence of both chloro and nitro substituents on the phenoxy ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The chloro group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles, while the nitro group can participate in redox reactions, contributing to its versatility in synthetic and biological applications.

Properties

IUPAC Name

2-(4-chloro-2-nitrophenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O3/c9-6-1-2-8(14-4-3-10)7(5-6)11(12)13/h1-2,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBMCYBYGKSJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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